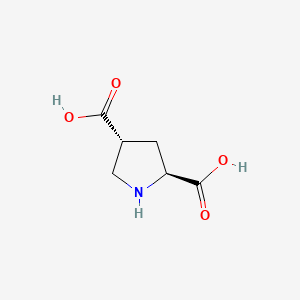

trans-4-Carboxy-L-proline

Vue d'ensemble

Description

Il est particulièrement efficace contre les EAAT1-4 et les EAAT5 non transportables . Ce composé est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber la recapture du glutamate, ce qui en fait un outil précieux pour étudier le transport du glutamate et les processus neurologiques associés .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'acide L-trans-2,4-pyrrolidine-2,4-dicarboxylique peut être synthétisé par différentes voies chimiques. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Méthodes de production industrielle

La production industrielle de l'acide L-trans-2,4-pyrrolidine-2,4-dicarboxylique implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par cristallisation ou chromatographie pour obtenir la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

L'acide L-trans-2,4-pyrrolidine-2,4-dicarboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les dérivés oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes carboxyle, conduisant à la formation de différents dérivés.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés

Applications de la recherche scientifique

L'acide L-trans-2,4-pyrrolidine-2,4-dicarboxylique a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme outil pour étudier les mécanismes de transport et d'inhibition du glutamate.

Biologie : Le composé est utilisé dans la recherche sur les systèmes de neurotransmetteurs et leur régulation.

Médecine : L'acide L-trans-2,4-pyrrolidine-2,4-dicarboxylique est utilisé dans des études liées aux troubles neurologiques et aux interventions thérapeutiques potentielles.

Mécanisme d'action

L'acide L-trans-2,4-pyrrolidine-2,4-dicarboxylique exerce ses effets en inhibant de manière compétitive les transporteurs d'acides aminés excitateurs (EAAT). Il se lie aux protéines de transport, empêchant la recapture du glutamate dans les cellules. Cette inhibition entraîne une augmentation des niveaux extracellulaires de glutamate, ce qui peut être utilisé pour étudier les effets du glutamate sur l'activité neuronale et les processus associés . Les cibles moléculaires comprennent les EAAT1-4 et les EAAT5, avec des affinités variables pour chaque transporteur .

Applications De Recherche Scientifique

Overview

trans-4-Carboxy-L-proline is an analog of proline, a non-essential amino acid that plays a crucial role in protein synthesis and cellular metabolism. Its unique structural properties allow it to be utilized in various research applications, particularly in studying neurotransmitter systems, enzymatic reactions, and the development of therapeutic interventions.

Neurochemistry

This compound is employed as a tool to investigate the mechanisms of glutamate transport and inhibition. It acts as a competitive inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the uptake of glutamate into cells. This property allows researchers to study the effects of increased extracellular glutamate levels on neuronal activity and related processes .

Enzymatic Reactions

Recent studies have highlighted the application of this compound in enzymatic reactions involving C-H bond activation and C-N bond cleavage. These insights are essential for understanding enzymatic control and specificity, which are critical for developing novel biochemical processes .

Biomedical Research

The compound has been utilized in studies related to neurological disorders, offering potential therapeutic interventions. Its role in modulating neurotransmitter systems makes it a candidate for research into treatments for conditions like depression and anxiety .

Material Science

In polymer chemistry, this compound has been used to synthesize polyamides that serve as porogen fillers in acrylic bone cement. This application enhances the mechanical connection between the cement and living bone by promoting porosity within the cement matrix, thereby supporting bone ingrowth .

Case Studies

Mécanisme D'action

L-trans-2,4-Pyrrolidine-2,4-dicarboxylic acid exerts its effects by competitively inhibiting excitatory amino acid transporters (EAATs). It binds to the transporter proteins, preventing the uptake of glutamate into cells. This inhibition leads to an increase in extracellular glutamate levels, which can be used to study the effects of glutamate on neuronal activity and related processes . The molecular targets include EAAT1-4 and EAAT5, with varying affinities for each transporter .

Comparaison Avec Des Composés Similaires

L'acide L-trans-2,4-pyrrolidine-2,4-dicarboxylique est unique en sa capacité à inhiber sélectivement plusieurs EAAT. Parmi les composés similaires, on peut citer :

D-aspartate : Un autre inhibiteur des transporteurs de glutamate, mais avec une sélectivité et une puissance différentes.

Thréo-3-hydroxy-D-aspartate : Un composé ayant des propriétés inhibitrices similaires mais des caractéristiques structurelles distinctes.

L-glutamate : Le substrat naturel des EAAT, utilisé comme composé de référence dans les études.

L'acide L-trans-2,4-pyrrolidine-2,4-dicarboxylique se distingue par sa grande puissance et sa sélectivité pour les EAAT1-4, ce qui en fait un outil précieux pour la recherche en neurochimie et en pharmacologie .

Activité Biologique

Trans-4-Carboxy-L-proline (t4C) is a proline analogue that has garnered interest due to its various biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

This compound is an amino acid derivative of proline, characterized by the presence of a carboxyl group at the 4-position. This modification influences its conformational flexibility and interactions in biological systems. The compound can exist in both cis and trans forms, with the trans configuration being more stable due to lower steric hindrance.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Proline Metabolism : t4C interferes with the metabolism of L-proline, impacting cellular processes in various organisms. Research indicates that it can inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease, by disrupting energy metabolism and differentiation processes .

- Oxidative Stress Resistance : Studies have shown that t4C can diminish the survival of T. cruzi under oxidative stress conditions. When combined with nutrient starvation, t4C significantly reduces parasite viability, suggesting its potential as a therapeutic agent against parasitic infections .

2. Case Studies

- Study on T. cruzi : A pivotal study investigated the effects of t4C on the life cycle of T. cruzi. The results demonstrated a dose-dependent inhibition of epimastigote growth, with an IC50 value of 0.89 mM at 28°C, which decreased further under stress conditions such as elevated temperature and oxidative stress .

- Synergistic Effects : The study also highlighted that pre-incubation with L-proline could protect parasites from oxidative stress, but this protective effect was lost in the presence of t4C, indicating a competitive inhibition mechanism .

1. Efficacy Against Pathogens

A significant body of research has focused on t4C's potential as an anti-parasitic agent. The compound has been shown to inhibit the growth and survival of various pathogens by targeting their metabolic pathways.

| Pathogen | IC50 (mM) | Conditions |

|---|---|---|

| Trypanosoma cruzi | 0.89 | Standard culture conditions |

| 0.54 | High temperature (37°C) |

2. Potential Therapeutic Applications

The findings suggest that t4C could be explored further for therapeutic applications in treating diseases caused by T. cruzi. Its ability to interfere with proline metabolism may also extend to other pathogens reliant on similar metabolic pathways.

Propriétés

IUPAC Name |

(2S,4R)-pyrrolidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSBQSJHFYZIPH-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363910 | |

| Record name | trans-4-Carboxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64769-66-0 | |

| Record name | trans-4-Carboxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-trans-Pyrrolidine-2,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.